molecular formula C22H20N2O3S B2794726 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one CAS No. 314745-62-5

3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one

Cat. No. B2794726
M. Wt: 392.47
InChI Key: RHLLQZYAULWSJE-UHFFFAOYSA-N
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Description

“3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one” is a chemical compound with the molecular formula C24H24N2O3S . It is a derivative of benzothiazole and chromone .

Scientific Research Applications

  • Photophysics and Solvent Effects

    • Summary : Researchers have investigated the photophysical behavior of this compound in different solvents. Solvent polarity significantly influences its fluorescence properties, making it a valuable probe for solvent studies .
  • Quantitative Structure-Activity Relationship (QSAR) Modeling

    • Summary : Scientists have used QSAR modeling to predict its biological activity. Descriptor selection and molecular parameters play a crucial role in these models .
  • Boronate Probe for Fluorescence Detection

    • Summary : A novel boronate probe based on this compound was developed for detecting specific analytes. The self-immolation of the boronate group leads to delayed fluorescence formation .
  • Anti-Tubercular Compound Synthesis

    • Summary : Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. In vitro and in vivo studies compared their inhibitory concentrations with standard drugs .

Future Directions

Benzothiazole and chromone derivatives have shown potential as anticancer agents and inhibitors of ATR kinase, a master regulator of the DDR pathway . This suggests that “3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one” and similar compounds could be further explored for their potential therapeutic applications.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-18-9-8-14-20(26)16(22-23-17-6-2-3-7-19(17)28-22)13-27-21(14)15(18)12-24-10-4-1-5-11-24/h2-3,6-9,13,25H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLLQZYAULWSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one

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